molecular formula C26H35N3O2 B4927535 N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide

N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide

Cat. No.: B4927535
M. Wt: 421.6 g/mol
InChI Key: LXEOPTDOYOBJPK-DHZHZOJOSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a phenylprop-2-enyl group, and a piperidin-4-yl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the attachment of these groups to the benzamide core under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include the use of catalysts to speed up the reaction and purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine .

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-27(2)19-20-28(3)26(30)23-12-7-13-25(21-23)31-24-14-17-29(18-15-24)16-8-11-22-9-5-4-6-10-22/h4-13,21,24H,14-20H2,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEOPTDOYOBJPK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=O)C1=CC(=CC=C1)OC2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C)C(=O)C1=CC(=CC=C1)OC2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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